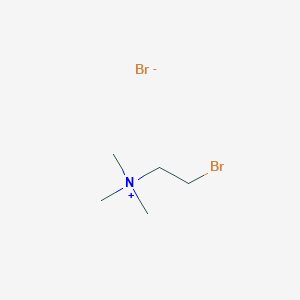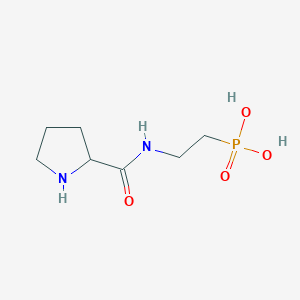
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid, also known as CPPene, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPPene is a competitive inhibitor of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In
Mecanismo De Acción
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to decreased cellular signaling. The inhibition of PKC activity by (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to have anti-proliferative, pro-apoptotic, and neuroprotective effects.
Biochemical and Physiological Effects:
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of Alzheimer's disease and traumatic brain injury, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cognitive function and reduce neuronal damage. In animal models of heart failure, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cardiac function and reduce myocardial damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has several advantages for lab experiments, including its high potency and selectivity for PKC. However, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has limitations in terms of its solubility and stability, which can affect its effectiveness in in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for the study of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid. One area of research is the development of novel formulations to improve its solubility and stability. Another area of research is the identification of specific PKC isoforms that are targeted by (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid and their role in disease pathogenesis. Additionally, the potential use of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid in combination with other therapies, such as chemotherapy or radiation therapy, is an area of interest. Finally, the clinical translation of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid for the treatment of cancer, neurological disorders, and cardiovascular diseases is an important future direction.
Métodos De Síntesis
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid can be synthesized through a multistep process that involves the reaction of phosphorous acid with ethylene diamine, followed by the addition of pyrrolidine and carbonyl chloride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been studied extensively for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. In cancer, PKC is overexpressed and plays a critical role in tumor growth and metastasis. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to inhibit PKC activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In neurological disorders, PKC is involved in synaptic plasticity and memory formation. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cardiovascular diseases, PKC is involved in the regulation of vascular tone and cardiac contractility. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cardiac function in animal models of heart failure.
Propiedades
Número CAS |
109345-53-1 |
|---|---|
Nombre del producto |
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid |
Fórmula molecular |
C7H15N2O4P |
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
2-(pyrrolidine-2-carbonylamino)ethylphosphonic acid |
InChI |
InChI=1S/C7H15N2O4P/c10-7(6-2-1-3-8-6)9-4-5-14(11,12)13/h6,8H,1-5H2,(H,9,10)(H2,11,12,13) |
Clave InChI |
UJWQUEQBTYLGCG-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(=O)NCCP(=O)(O)O |
SMILES canónico |
C1CC(NC1)C(=O)NCCP(=O)(O)O |
Sinónimos |
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



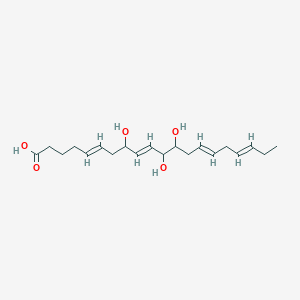

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
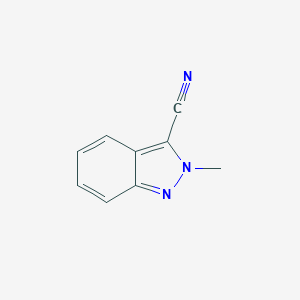
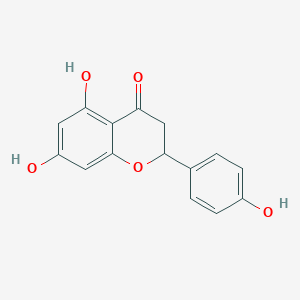


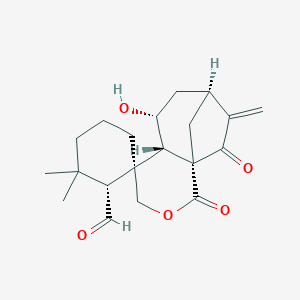

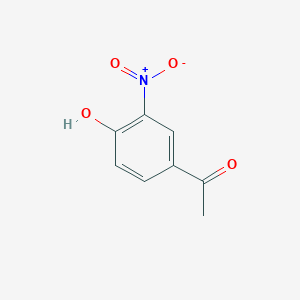
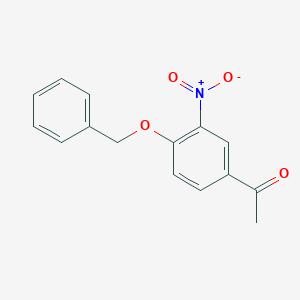

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)
